4-(Piperidin-1-yl)pyridin-3-amine

Description

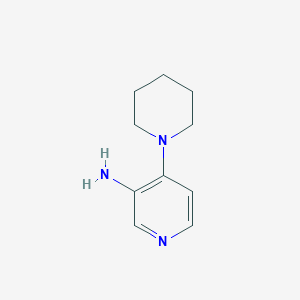

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBYYLKFVJMUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324957 | |

| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-36-1 | |

| Record name | 52311-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 4-(Piperidin-1-yl)pyridin-3-amine

Executive Summary

4-(Piperidin-1-yl)pyridin-3-amine (CAS 52311-36-1) is a specialized heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors. Structurally, it consists of a pyridine core substituted with a piperidine ring at the C4 position and a primary amine at the C3 position.[1] This specific arrangement—an ortho-diamine motif embedded within a heteroaromatic system—serves as a critical "privileged scaffold" for ATP-competitive drug design.[1] The molecule acts as a bidentate hydrogen bond donor/acceptor system capable of interacting with the hinge region of various protein kinases, making it a high-value intermediate in oncology and immunology drug development pipelines.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound bridges the chemical space between simple aminopyridines and complex tricyclic kinase inhibitors.[1] Its lipophilicity and basicity are tuned by the piperidine ring, which also serves as a vector for solubilizing groups or further structural elaboration.[1]

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 4-(Piperidin-1-yl)pyridin-3-amine |

| CAS Number | 52311-36-1 |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| SMILES | NC1=C(N2CCCCC2)C=CN=C1 |

| Appearance | Pale yellow to brown solid (crystalline or powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~6.5 (Pyridine N), ~9.0 (Conjugated system influence) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Synthetic Methodology

The synthesis of 4-(piperidin-1-yl)pyridin-3-amine is a classic example of heterocycle functionalization, typically proceeding via a Nucleophilic Aromatic Substitution (

Mechanism of Action (Synthesis)

-

Step 1 (

): The 4-chloro-3-nitropyridine precursor possesses a highly electrophilic C4 position due to the electron-withdrawing nature of both the nitro group (ortho) and the pyridine nitrogen (para). Piperidine acts as the nucleophile, displacing the chloride.[1] -

Step 2 (Reduction): The nitro group is reduced to the primary amine.[1] While catalytic hydrogenation (

) is common, iron-mediated reduction (Fe/NH₄Cl) is often favored in process chemistry to avoid poisoning catalysts if sulfur impurities are present.

Diagram 1: Synthesis Workflow

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by nitro group reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Piperidin-1-yl)-3-nitropyridine

-

Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Piperidine (1.1 eq), Triethylamine (1.2 eq).

-

Solvent: Ethanol or DMF.[1]

-

Procedure:

-

Dissolve 4-chloro-3-nitropyridine in ethanol at 0°C.

-

Add triethylamine followed by the dropwise addition of piperidine to control the exotherm.[1]

-

Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC).

-

Workup: Concentrate the solvent. Dilute with water and extract with ethyl acetate.[1] The product is often a yellow/orange solid.[1]

-

Step 2: Reduction to 4-(Piperidin-1-yl)pyridin-3-amine

-

Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).

-

Solvent: Methanol.[1]

-

Procedure:

-

Dissolve the nitro-intermediate in methanol under nitrogen.[1]

-

Add the Pd/C catalyst carefully (pyrophoric risk).[1]

-

Purge with hydrogen gas and stir under

atmosphere at RT for 12 hours. -

Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to yield the crude amine.[1]

-

Purification: Recrystallization from hexane/ethyl acetate or column chromatography (DCM/MeOH) if high purity (>98%) is required.[1]

-

Medicinal Chemistry Applications

The 4-(piperidin-1-yl)pyridin-3-amine motif is not merely a linker; it is a functional pharmacophore. In the context of Kinase Inhibitor discovery, this structure mimics the adenine ring of ATP.[1]

The "Hinge Binder" Concept

Protein kinases have a conserved "hinge region" connecting the N- and C-terminal lobes.[1] Inhibitors must form hydrogen bonds with the backbone residues of this region.[1]

-

H-Bond Acceptor: The Pyridine Nitrogen (N1) accepts a proton from the hinge backbone amide.[1]

-

H-Bond Donor: The exocyclic C3-Amine (

) donates a proton to the hinge backbone carbonyl. -

Solvent Exposure: The piperidine ring at C4 points towards the solvent-exposed region, allowing for modifications (e.g., adding polar groups) to improve solubility without disrupting binding affinity.

Diagram 2: Kinase Hinge Interaction Logic

Caption: Bidentate binding mode of the aminopyridine scaffold within the ATP-binding pocket.

Analytical Characterization

To validate the identity of CAS 52311-36-1, researchers should look for specific diagnostic signals in Proton NMR (

Expected NMR Data (DMSO- )

-

Pyridine Ring:

-

Amine:

-

(Broad Singlet, ~4.5–5.0 ppm): Exchangeable with

-

(Broad Singlet, ~4.5–5.0 ppm): Exchangeable with

-

Piperidine Ring:

Mass Spectrometry

-

Ionization Mode: ESI (+)

-

Molecular Ion:

= 178.13 m/z.[1] -

Fragmentation: Loss of the piperidine ring or ammonia may be observed at higher collision energies.[1]

Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled with the rigor applied to all nitrogenous heteroaromatics.[1]

-

Hazards:

-

Precautions:

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Piperidine derivatives. PubChem.[1][5] Retrieved from [Link]

-

Li, J., et al. (2016).[1] Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement. Journal of Organic Chemistry. (Contextual reference for aminopyridine synthesis).

-

Fischer, P. M. (2004).[1][6] The design of drug candidate molecules as inhibitors of the cyclin-dependent kinases. Current Medicinal Chemistry. (Reference for aminopyridine hinge binding mode).

Sources

- 1. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use [benchchem.com]

- 6. ijnrd.org [ijnrd.org]

Unlocking the Therapeutic Potential of 4-(Piperidin-1-yl)pyridin-3-amine: A Technical Guide to Target Identification and Validation

Abstract

The novel heterocyclic compound, 4-(Piperidin-1-yl)pyridin-3-amine, represents a promising scaffold for the development of new therapeutics. Its unique combination of a piperidine ring and an aminopyridine core suggests a rich polypharmacological potential, with possible applications spanning oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of this intriguing molecule. We will delve into the causal reasoning behind experimental choices, from initial in silico screening to robust in vitro and cell-based validation assays, thereby establishing a self-validating workflow for elucidating its mechanism of action and therapeutic utility.

Introduction: The Rationale for Target Exploration

The chemical architecture of 4-(Piperidin-1-yl)pyridin-3-amine is not arbitrary; it is a deliberate amalgamation of pharmacophores known to interact with a diverse range of biological targets. The piperidine moiety is a prevalent feature in numerous approved drugs, often contributing to favorable pharmacokinetic properties and serving as a key interaction motif with receptors and enzymes.[1] The aminopyridine core is also of significant interest, with derivatives demonstrating a wide array of biological activities. For instance, 4-aminopyridine is an established potassium channel blocker used in the treatment of multiple sclerosis.[2]

Our initial analysis of structurally related compounds provides a compelling rationale for a multi-pronged target identification strategy. Derivatives of piperidine and pyridine have shown significant activity as:

-

Kinase Inhibitors: Targeting key signaling nodes in cancer and inflammatory diseases.[3][4][5][6][7]

-

Central Nervous System (CNS) Receptor Modulators: Interacting with serotonin and dopamine receptors, suggesting potential in psychiatric and neurodegenerative disorders.[8][9]

-

Epigenetic Modulators: Such as inhibitors of Lysine Specific Demethylase 1 (LSD1), a critical regulator of gene expression.[10][11]

-

Metabolic Enzyme Inhibitors: Including Dipeptidyl Peptidase 4 (DPP-4), a key target in type 2 diabetes.[12]

This guide will therefore focus on a systematic approach to deorphanize 4-(Piperidin-1-yl)pyridin-3-amine, moving from broad, predictive screening to specific, hypothesis-driven validation.

Strategic Workflow for Target Identification

A robust and efficient target identification campaign necessitates a tiered approach, beginning with broad, cost-effective methods and progressively narrowing the focus with more resource-intensive, higher-confidence assays.

Caption: A strategic workflow for target identification of novel compounds.

Phase 1: In Silico and High-Throughput Screening

The initial phase aims to cast a wide net to identify potential target classes and generate initial "hits" for further investigation.

In Silico Profiling

Computational methods provide a rapid and cost-effective first pass at identifying likely biological targets.

-

Target Prediction: Utilize algorithms that predict protein targets based on the chemical structure of 4-(Piperidin-1-yl)pyridin-3-amine. These tools leverage large databases of known ligand-protein interactions.

-

Molecular Docking: Perform docking studies against a panel of high-priority targets identified from the literature on related compounds. This will provide insights into potential binding modes and affinities.

| Potential Target Class | Rationale from Structurally Similar Compounds | Key Proteins for Docking |

| Kinases | Numerous piperidine-pyridine scaffolds inhibit various kinases.[3][4][5][6][7] | CDK2, PI3Kδ, EGFR, ROS1[13] |

| GPCRs | Piperidine is a common motif in CNS-acting drugs.[8][9] | Serotonin receptors (5-HT1A, 5-HT2A), Dopamine receptors (D2, D3) |

| Epigenetic Targets | 3-(piperidin-4-ylmethoxy)pyridine derivatives inhibit LSD1.[10][11] | LSD1, HDACs |

| Metabolic Enzymes | Amino-piperidine derivatives can inhibit DPP-4.[12] | DPP-4, FABP4[14] |

| Ion Channels | 4-aminopyridine is a known potassium channel blocker.[2] | Voltage-gated potassium channels (e.g., Kv1.1, Kv1.2) |

High-Throughput Screening (HTS)

Parallel to in silico efforts, a broad experimental screen is crucial.

-

Biochemical Screening: Screen 4-(Piperidin-1-yl)pyridin-3-amine against a large panel of purified enzymes and receptors (e.g., a commercial kinase panel). This provides direct evidence of interaction with isolated proteins.

-

Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays to identify compounds that induce a desired cellular response (e.g., apoptosis in cancer cells, neurite outgrowth). This approach is target-agnostic and can uncover novel mechanisms of action.

Phase 2: Hit Confirmation and Initial Validation

The objective of this phase is to confirm the hits from Phase 1 and to quantitatively characterize the interaction between 4-(Piperidin-1-yl)pyridin-3-amine and its putative targets.

Direct Binding Assays

These experiments directly measure the physical interaction between the compound and the target protein.

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kon and koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (ΔH, ΔS, and KD).

-

Radioligand Binding Assays: A classic and robust method for quantifying binding affinity to receptors.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinase Binding

-

Immobilization: Covalently immobilize the purified kinase of interest onto a sensor chip surface.

-

Analyte Preparation: Prepare a series of concentrations of 4-(Piperidin-1-yl)pyridin-3-amine in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of the compound over the sensor surface and a reference surface.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Functional Assays

Once direct binding is confirmed, it is essential to determine if this binding translates into a functional consequence.

-

Enzymatic Assays: For enzyme targets (e.g., kinases, demethylases), measure the effect of the compound on substrate turnover. This will determine if the compound is an inhibitor or an activator and allow for the determination of IC50 or EC50 values.

-

Receptor Functional Assays: For GPCRs, utilize cell lines expressing the receptor and measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.

Phase 3: Cellular and Pathway Validation

The final phase of target validation aims to confirm that the compound engages its target in a cellular context and modulates the relevant signaling pathways.

Cellular Target Engagement

These assays confirm that the compound reaches and binds to its intended target within a living cell.

-

Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein to thermal denaturation.

-

NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that allows for the quantitative measurement of compound binding to a specific protein in living cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 4-(Piperidin-1-yl)pyridin-3-amine or vehicle control.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

-

Target Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

This step connects target engagement to a cellular phenotype by examining the downstream signaling consequences.

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

-

Western Blotting: Measure the phosphorylation status of key downstream signaling proteins to confirm pathway modulation. For example, if a kinase is the target, assess the phosphorylation of its known substrates.

-

Reporter Gene Assays: Use cell lines containing a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest.

Conclusion

The exploration of 4-(Piperidin-1-yl)pyridin-3-amine's biological targets is a journey that begins with informed prediction and culminates in rigorous experimental validation. By systematically applying the multi-tiered approach outlined in this guide, researchers can effectively deorphanize this promising compound, uncover its mechanism of action, and pave the way for its potential development as a novel therapeutic agent. The key to success lies in the iterative process of hypothesis generation, testing, and refinement, a hallmark of sound scientific inquiry in drug discovery.

References

-

S. M. A. E. S. M. A. A. E.-R. A. H. A. A. A. E.-G. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved February 2, 2026, from [Link]

-

Cozzini, P., Basile, M., Marverti, G., & D’Arca, D. (2024). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 29(15), 3491. [Link]

-

NLX-204 - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

-

4-aminopyridine Treatment for Nerve Injury - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved February 2, 2026, from [Link]

-

4-Aminopyridine. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Yu, Q., Tang, D., Li, Y., Liu, Y., Zhang, J., Li, J., & Deng, H. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 287, 118460. [Link]

-

Ahmad, M., Al-Hujaily, E. M., Afzal, O., Al-Omair, M. A., Al-Otaibi, R. M., Al-Ghamdi, M. A., & Al-Shaheri, M. M. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. International Journal of Molecular Sciences, 25(15), 8089. [Link]

-

Liang, Y., Zha, W., He, L., Li, Y., Chen, L., Wu, Y., … & Xu, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(1), 141–153. [Link]

-

Partial lysergamide - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

-

Zhang, Y., Li, Y., Li, J., Li, J., Wang, Y., & Zhang, Y. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & medicinal chemistry letters, 29(19), 126601. [Link]

-

Liang, Y., Zha, W., He, L., Li, Y., Chen, L., Wu, Y., … & Xu, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(1), 141–153. [Link]

-

Wang, A., Li, X., Wu, H., Zou, F., Yan, X.-E., Chen, C., … & Liu, Q. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of medicinal chemistry, 60(7), 2944–2962. [Link]

-

Kumar, S., & Narasimhan, B. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. [Link]

-

Ullah, N., Ayub, K., & Ali, S. A. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC advances, 11(13), 7434–7451. [Link]

-

Zhang, Q., Zhang, T., Li, Y., Wang, Y., & Zhang, Y. (2017). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Journal of Chemistry, 35(12), 1827–1834. [Link]

-

Nikolova, S., Shivachev, B., Vasileva-Lukanova, B., Tsenov, P., Atanasova, M., Zheleva, D., … & Georgieva, M. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal chemistry (Shariqah (United Arab Emirates)), 20(4), 438–448. [Link]

-

1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. (n.d.). ChemBK. Retrieved February 2, 2026, from [Link]

-

1-(Pyridin-4-ylmethyl)piperidin-3-amine dihydrochloride. (n.d.). Alchem Pharmtech. Retrieved February 2, 2026, from [Link]

-

Wang, Y., Zhang, Y., Li, Y., Li, J., & Zhang, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4547. [Link]

-

Thomas, L., Eckhardt, M., Langkopf, E., Tadayyon, M., Himmelsbach, F., & Mark, M. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. The Journal of pharmacology and experimental therapeutics, 325(1), 175–182. [Link]

-

Methylphenidate - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy N-(Piperidin-3-yl)pyridin-4-amine [smolecule.com]

- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. html.rhhz.net [html.rhhz.net]

- 8. NLX-204 - Wikipedia [en.wikipedia.org]

- 9. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors [mdpi.com]

- 14. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition [mdpi.com]

A Technical Guide to 4-(Piperidin-1-yl)pyridin-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 4-(piperidin-1-yl)pyridin-3-amine core represents a quintessential "privileged scaffold" in medicinal chemistry. By merging the conformational rigidity and substitution vectors of the piperidine ring with the critical hydrogen bonding capabilities of the 3-aminopyridine motif, this framework has proven exceptionally effective, particularly in the design of ATP-competitive kinase inhibitors. This technical guide provides an in-depth exploration of this scaffold, covering its synthesis, physicochemical properties, and key applications. We will dissect its mechanism of action as a kinase hinge-binder, present detailed synthetic and bioassay protocols, and analyze structure-activity relationships (SAR) through relevant case studies, offering researchers a comprehensive resource for leveraging this potent chemical entity in drug discovery programs.

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of drug design, the strategic combination of well-established pharmacophoric elements is a cornerstone of innovation. The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its sp³-rich character which provides a three-dimensional architecture to escape "flatland" chemistry, improve solubility, and offer multiple vectors for chemical modification.[1][2] Concurrently, the aminopyridine scaffold has emerged as a highly versatile and effective component in molecules targeting a vast array of enzymes and receptors, owing to its unique structural and electronic properties.[3][4]

The fusion of these two motifs into 4-(piperidin-1-yl)pyridin-3-amine creates a synergistic scaffold that has garnered significant attention. The 3-amino group on the pyridine ring is perfectly positioned to act as a hydrogen bond donor and acceptor, a critical feature for engaging with the hinge region of protein kinases. The piperidine moiety, attached at the C4 position, serves as a versatile handle for tuning physicochemical properties and exploring deeper pockets within the target protein, thereby enhancing potency and selectivity.

Synthesis and Physicochemical Profile

The construction of the 4-(piperidin-1-yl)pyridin-3-amine core is crucial for its subsequent elaboration into drug candidates. The most robust and widely adopted method involves a palladium-catalyzed cross-coupling reaction.

Key Synthetic Methodology: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that has revolutionized the synthesis of aryl amines from aryl halides or triflates.[5][6] Its high functional group tolerance and broad substrate scope make it the preferred method for coupling piperidine to the pyridine core. The reaction typically proceeds by coupling a protected 3-aminopyridine derivative (substituted at C4 with a halogen) with piperidine.

The general synthetic workflow can be visualized as a two-step process starting from a readily available dihalopyridine.

Caption: A common synthetic workflow for the target scaffold.

An alternative and highly efficient approach involves the direct coupling of piperidine to a 4-halo-3-aminopyridine derivative using a palladium catalyst.

Caption: Buchwald-Hartwig amination route to the target scaffold.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example adapted from methodologies described for similar N-arylations.[7]

Reaction: Synthesis of 4-(Piperidin-1-yl)pyridin-3-amine via Buchwald-Hartwig Amination.

Materials:

-

3-Amino-4-bromopyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry, oven-baked reaction vessel, add 3-amino-4-bromopyridine, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Repeat three times.

-

Add anhydrous toluene via syringe, followed by piperidine and Pd₂(dba)₃.

-

Causality: The use of a bulky, electron-rich phosphine ligand like Xantphos is critical. It promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the subsequent reductive elimination step, which is often rate-limiting, thus ensuring high reaction efficiency.[6][7]

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure 4-(piperidin-1-yl)pyridin-3-amine.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Data Summary

The physicochemical properties of the core scaffold are foundational to its utility in drug design.

| Property | Value (Calculated/Estimated) | Significance in Drug Design |

| Molecular Formula | C₁₀H₁₅N₃ | Provides the basic atomic composition. |

| Molecular Weight | 177.25 g/mol | Low starting weight allows for significant chemical elaboration while adhering to Lipinski's Rule of Five. |

| cLogP | 1.5 - 2.0 | Indicates a favorable balance of lipophilicity and hydrophilicity for oral absorption. |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Suggests good potential for cell membrane permeability and oral bioavailability.[8] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Crucial for target interaction, particularly with kinase hinge regions. |

| Hydrogen Bond Acceptors | 3 (2 from pyridine N, 1 from piperidine N) | Provides multiple points for interaction with biological targets. |

| pKa (most basic) | ~8.5-9.5 (Piperidine N) | The basic piperidine nitrogen is typically protonated at physiological pH, aiding solubility. |

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibition

The primary application of the 4-(piperidin-1-yl)pyridin-3-amine scaffold is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[9]

Mechanism of Action: The Kinase Hinge-Binder

Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme. A key interaction within this pocket is with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The 4-(piperidin-1-yl)pyridin-3-amine scaffold is exquisitely designed to exploit this interaction.

-

The 3-amino group acts as a hydrogen bond donor to a backbone carbonyl oxygen in the hinge region.

-

The pyridine N1 atom acts as a hydrogen bond acceptor from a backbone N-H group in the hinge region.

This bidentate hydrogen bonding pattern mimics the interaction of the adenine ring of ATP, effectively anchoring the inhibitor in the active site.

Caption: Bidentate hydrogen bonding with the kinase hinge region.

Case Study: Akt (Protein Kinase B) Inhibitors

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, making the serine/threonine kinase Akt a prime therapeutic target. Several potent Akt inhibitors have been developed utilizing scaffolds structurally related to 4-(piperidin-1-yl)pyridin-3-amine. For instance, the clinical candidate AZD5363 (Capivasertib) incorporates a 1-(pyrrolopyrimidin-4-yl)piperidine core, which shares key interaction features.[10]

In a series developed by AstraZeneca, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold was identified as a potent and orally bioavailable inhibitor of Akt.[11] While not the exact title compound, this series perfectly illustrates the utility of the core concept.

Structure-Activity Relationship (SAR) Insights:

-

Piperidine C4 Substitution: Replacing a simple benzyl group at the C4 position of the piperidine with a carboxamide linker (as in the AZD5363 series) was critical for improving metabolic stability and oral bioavailability, overcoming the rapid clearance seen with earlier analogs.[11] This demonstrates the role of the piperidine as a platform for fine-tuning DMPK properties.

-

Pyridine Ring Analogs: The pyrrolo[2,3-d]pyrimidine core in these inhibitors serves the same hinge-binding function as the aminopyridine moiety. This highlights that isosteric replacements are well-tolerated as long as the key hydrogen bonding geometry is maintained.

-

Selectivity: Modifications on the piperidine ring and the groups extending from it are used to gain selectivity over other kinases, particularly closely related AGC family kinases like PKA and ROCK.[10][11]

| Compound Reference | Core Scaffold | Target | IC₅₀ (Akt1) | Key Finding |

| Analog from[11] | 4-amino-4-benzyl-1-(...)-piperidine | Akt | ~10 nM | Potent but high clearance in vivo. |

| AZD5363 Analog[10] | 4-amino-1-(...)-piperidine-4-carboxamide | Akt | <10 nM | Carboxamide linker improved oral bioavailability and metabolic stability. |

Bioanalytical and In Vitro Assay Methodologies

Evaluating the potency of newly synthesized inhibitors requires robust and reliable biochemical assays. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring ADP formation. It is a two-step process.

Materials:

-

Kinase of interest (e.g., recombinant human Akt1)

-

Substrate peptide (e.g., GSK3α peptide)

-

Test compound (inhibitor) dissolved in DMSO

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay Buffer (containing MgCl₂, DTT, etc.)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction Initiation: Add the kinase, substrate peptide, and ATP solution to the wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for the desired time (e.g., 60 minutes).

-

First Step: ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Second Step: ADP to ATP Conversion & Luminescence: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal versus the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 4-(piperidin-1-yl)pyridin-3-amine scaffold is a testament to the power of modular design in medicinal chemistry. Its synthetic tractability, favorable physicochemical properties, and inherent ability to engage in high-affinity interactions with kinase hinge regions have established it as a truly privileged core. The case studies of successful kinase inhibitor programs built upon this and closely related frameworks underscore its value.

Future research will likely focus on several key areas:

-

Novel Target Classes: Exploring the utility of this scaffold beyond kinases, potentially for other ATP-binding proteins or targets where its specific geometry and hydrogen bonding capacity can be exploited.

-

Covalent and Allosteric Inhibition: Modifying the scaffold to incorporate reactive "warheads" for targeted covalent inhibition or to engage allosteric sites for improved selectivity.

-

Scaffold Hopping and Bioisosteric Replacement: Developing novel, non-obvious analogs that retain the key pharmacophoric features while offering unique intellectual property and improved drug-like properties.

For drug development professionals, the 4-(piperidin-1-yl)pyridin-3-amine core remains a high-value starting point for inhibitor design, offering a well-validated foundation upon which to build the next generation of targeted therapeutics.

References

-

Molecules. (2020). Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

MDPI. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available at: [Link]

-

National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

-

PubMed. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Available at: [Link]

-

PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Available at: [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

-

PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Available at: [Link]

-

PubMed. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Available at: [Link]

-

ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]

-

Defense Technical Information Center. (1991). Piperidine Synthesis. Available at: [Link]

- Google Patents. Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

- Google Patents. Amino-piperidine derivatives.

-

Wikipedia. 1-Methyl-4-piperidone. Available at: [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Available at: [Link]

-

Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

-

ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Available at: [Link]

-

PubChem. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. Available at: [Link]

-

ResearchGate. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Available at: [Link]

- Google Patents. 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

-

National Institutes of Health. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

-

ACS Publications. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

-

National Institutes of Health. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

-

ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. Available at: [Link]

-

MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

-

PubChem. 4-Aminopyridine. Available at: [Link]

-

Wikipedia. 4-Piperidone. Available at: [Link]

-

ACS Publications. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

discovery of 4-(Piperidin-1-yl)pyridin-3-amine analogs

Technical Whitepaper: Discovery & Optimization of 4-(Piperidin-1-yl)pyridin-3-amine Analogs

The 4-(piperidin-1-yl)pyridin-3-amine core represents a "privileged scaffold" in modern drug discovery, serving as a critical pharmacophore in the design of ATP-competitive kinase inhibitors (e.g., ALK, ROS1), GPCR antagonists (Smoothened), and enzyme modulators (CH24H, LSD1).[1]

Its structural utility is derived from a specific electronic and geometric arrangement:

-

The 3-Amino Pyridine Motif: Acts as a bidentate hydrogen bond donor/acceptor pair, ideal for interacting with the "hinge region" of kinase domains (e.g., Met residue interactions).[1]

-

The 4-Piperidine Moiety: Provides a solubilizing vector that projects into the solvent-exposed region or the ribose-binding pocket, allowing for rapid diversification of physicochemical properties (LogD, pKa) without disrupting the primary binding mode.[1]

This guide details the synthetic architecture, structure-activity relationship (SAR) logic, and optimization protocols for this scaffold.

Synthetic Architecture: Construction of the Core

The synthesis of 4-(piperidin-1-yl)pyridin-3-amine analogs typically follows two distinct retrosynthetic disconnects depending on the electronic nature of the pyridine ring.

Protocol A: The SNAr / Reduction Cascade (The "Nitro" Route)

Best for: Rapid generation of libraries where the piperidine ring is varied. Mechanism: Nucleophilic aromatic substitution followed by nitro reduction.[1]

Step-by-Step Methodology:

-

SNAr Displacement:

-

Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Substituted Piperidine (1.2 eq), DIPEA (2.0 eq).[1]

-

Solvent: Acetonitrile (ACN) or DMF.[1]

-

Conditions: 60°C – 80°C for 4–6 hours.

-

Causality: The nitro group at C3 activates the C4-chloride for displacement via the Meisenheimer complex.[1] The absence of the nitro group would require harsh forcing conditions or palladium catalysis.[1]

-

Checkpoint: Monitor TLC for the disappearance of the yellow 4-chloro-3-nitropyridine. The product is typically a deep yellow/orange solid.

-

-

Nitro Reduction (Chemoselective):

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq).[1]

-

Solvent: Ethanol/Water (4:1).[1]

-

Conditions: Reflux (80°C) for 2 hours.

-

Why Fe/NH4Cl? Unlike catalytic hydrogenation (H2/Pd-C), this method avoids reducing the pyridine ring or dehalogenating sensitive substituents (e.g., if Cl/Br are present elsewhere).[1]

-

Workup: Filter through Celite (hot) to remove iron oxides.[1] The filtrate contains the target 3-amino-4-piperidinylpyridine.[1]

-

Protocol B: Buchwald-Hartwig Amination

Best for: Unactivated pyridines or when the 3-position contains sensitive functional groups other than nitro.[1]

-

Catalyst System: Pd2(dba)3 / Xantphos or RuPhos.[1]

-

Base: Cs2CO3 or NaOtBu.[1]

-

Solvent: 1,4-Dioxane (anhydrous), 100°C.

Visualization: Synthetic Workflow & Decision Logic

The following diagram illustrates the decision matrix for synthesizing this core, highlighting the divergence based on substrate reactivity.

Figure 1: Decision tree for the synthesis of the 4-amino-piperidine-pyridine core. Route A is preferred for scale-up due to lower cost and ease of purification.[1]

Medicinal Chemistry: SAR & Optimization Strategy

Once the core is synthesized, optimization focuses on three vectors: the Hinge Interface (C3-Amine) , the Solvent Front (Piperidine) , and the Lipophilic Pocket (C5/C6 Pyridine) .[1]

A. The Hinge Binder (C3-Amine)

In kinase inhibitors (e.g., ROS1, ALK), the C3-amino group often functions as a hydrogen bond donor to the backbone carbonyl of the hinge region.[1]

-

Modification: Acylation of the C3-amine (forming an amide) usually destroys hinge binding capability in Type I inhibitors but creates opportunities for Type II inhibitors (binding the DFG-out conformation) or allosteric modulators.[1]

-

Data Insight: Free amines (

) typically show higher affinity for the active kinase conformation compared to

B. The Solvent Front (Piperidine Ring)

The piperidine ring at C4 is the primary handle for tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

| Modification | Effect on Physicochemical Properties | Biological Consequence |

| 4-Methylpiperidine | Increases Lipophilicity (+cLogP) | Improved membrane permeability; potential metabolic soft spot.[1] |

| 4-Hydroxypiperidine | Lowers cLogP; H-bond Donor | Reduced permeability; improved solubility; potential for Phase II conjugation.[1] |

| Morpholine (Bioisostere) | Lowers pKa of Pyridine N | Reduced hERG liability; often lowers potency due to loss of basicity.[1] |

| Spiro-cycles | Increases Fsp3 (3D complexity) | Improved metabolic stability (blocks oxidation); enhanced selectivity.[1] |

C. Metabolic Stability (The "Soft Spot")

The piperidine ring is prone to oxidative metabolism (P450-mediated hydroxylation) at the

-

Solution: Introduce fluorine atoms (

or

Case Study: Optimization for CH24H Inhibition

A recent high-impact application of this scaffold was in the discovery of Cholesterol 24-Hydroxylase (CH24H) inhibitors, a target for neurological disorders.[1]

The Challenge:

Early hits containing the pyridine-amine core showed high potency but poor brain penetration (low

The Solution (Data-Driven): Researchers utilized a Ligand-Lipophilicity Efficiency (LLE) guided optimization.[1]

-

Starting Point: 4-(piperidin-1-yl)pyridin-3-amine core.[1]

-

Optimization: Substitution of the piperidine with 4-methyl-1-pyrazolyl derivatives (bioisosteric replacement) and introduction of a trifluoromethyl group.[1]

-

Result: Compound 17 (from Reference 1) achieved an

with significant reduction in 24S-hydroxycholesterol levels in mouse brain models.[1]

Signaling Pathway Context: The following diagram illustrates where this inhibitor intervenes in the cholesterol metabolism pathway.

Figure 2: Mechanism of action for CH24H inhibitors.[1][2] The scaffold blocks the conversion of cholesterol to 24HC, modulating brain cholesterol turnover.[1][3]

References

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry).[1] URL:[Link][1]

-

Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Source: MDPI (International Journal of Molecular Sciences).[1] URL:[Link][1][4]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. Source: PubMed / NIH.[1] URL:[Link]

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Source: Bioorganic & Medicinal Chemistry.[1][3][5][6][7][8][9][10][11] URL:[Link]

Sources

- 1. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors [mdpi.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy N-(Piperidin-3-yl)pyridin-4-amine [smolecule.com]

An In-Depth Technical Guide to 4-(Piperidin-1-yl)pyridin-3-amine: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities. Similarly, the aminopyridine framework is a privileged structure, imparting crucial hydrogen bonding capabilities and acting as a key pharmacophore in numerous biologically active molecules. The convergence of these two structural motifs in 4-(piperidin-1-yl)pyridin-3-amine creates a unique building block with significant potential for the synthesis of novel drug candidates across various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthetic routes, and potential applications of 4-(piperidin-1-yl)pyridin-3-amine, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Commercial Availability

4-(Piperidin-1-yl)pyridin-3-amine is readily available for research and development purposes from a variety of chemical suppliers. It is typically offered as a solid, with purities generally exceeding 95%. The compound is also available as its dihydrochloride salt, which may offer enhanced stability and solubility in certain applications.[1] Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| BLDpharm | 4-(Piperidin-1-yl)pyridin-3-amine | 52311-36-1 | C10H15N3 | - | Requires cold-chain transportation.[1] |

| ChemScene | 2-(Piperidin-1-yl)pyridin-3-amine | 5028-14-8 | C10H15N3 | ≥98% | [2] |

| Sigma-Aldrich | 4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride | 1707575-97-0 | C10H15N3 · 2HCl | - | Dihydrochloride salt form. |

| BOC Sciences | 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride | 1193388-86-1 | C10H15N3 · HCl | - | Hydrochloride salt form.[] |

| Ambeed | 3-(Piperidin-1-yl)pyridine | 90872-73-4 | C10H14N2 | - | A related structural analog.[4] |

Synthesis of 4-(Piperidin-1-yl)pyridin-3-amine

While specific, detailed experimental protocols for the synthesis of 4-(piperidin-1-yl)pyridin-3-amine are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted aminopyridines. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine precursor with piperidine, followed by the reduction of a nitro group to the desired amine.

A proposed synthetic pathway is outlined below:

Caption: Proposed synthesis of 4-(Piperidin-1-yl)pyridin-3-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Piperidin-1-yl)-3-nitropyridine (SNAr Reaction)

-

To a solution of 4-chloro-3-nitropyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add piperidine (1.2 equivalents) and potassium carbonate (2.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(piperidin-1-yl)-3-nitropyridine.

Step 2: Synthesis of 4-(Piperidin-1-yl)pyridin-3-amine (Nitro Group Reduction)

-

Dissolve 4-(piperidin-1-yl)-3-nitropyridine (1 equivalent) in ethanol or methanol.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-(piperidin-1-yl)pyridin-3-amine.

Applications in Drug Discovery

The unique structural features of 4-(piperidin-1-yl)pyridin-3-amine make it an attractive building block for the synthesis of a wide range of biologically active compounds. The piperidine ring can engage in hydrophobic and van der Waals interactions within protein binding pockets, while the aminopyridine moiety can act as a crucial hydrogen bond donor and acceptor.

While specific drugs derived directly from this starting material are not yet on the market, the core structure is present in numerous patented compounds with potential therapeutic applications. For instance, derivatives of aminopyridines and piperidines are being investigated as inhibitors of various kinases, which are key targets in oncology.[5] The 4-amino-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold, which shares structural similarities, has been explored for the development of selective inhibitors of protein kinase B (Akt).[5]

The general workflow for utilizing such a building block in a drug discovery program is depicted below:

Caption: Role of building blocks in the drug discovery pipeline.

Physicochemical and Spectroscopic Properties

| Property | Predicted/Estimated Value |

| Molecular Weight | 177.25 g/mol |

| Molecular Formula | C10H15N3 |

| XlogP | 1.1[6] |

| Boiling Point | ~337.5 °C (Predicted)[7] |

| pKa | ~9.98 (Predicted for the piperidinyl nitrogen)[7] |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The dihydrochloride salt should exhibit higher aqueous solubility. |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The piperidine protons would be observed as multiplets in the upfield region (δ 1.5-3.5 ppm). The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the pyridine and piperidine ring carbons. The pyridine carbons would resonate in the aromatic region (δ 120-160 ppm), while the piperidine carbons would be in the aliphatic region (δ 20-60 ppm).

-

Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) at m/z 177 or 178, respectively.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹).

Conclusion

4-(Piperidin-1-yl)pyridin-3-amine is a commercially available and synthetically accessible building block with significant potential in the field of drug discovery. Its unique combination of a piperidine and an aminopyridine moiety provides a versatile scaffold for the development of novel therapeutic agents targeting a range of biological pathways. While detailed experimental data on its properties are somewhat limited, this guide provides a solid foundation of its commercial availability, a plausible synthetic route, and its potential applications, thereby serving as a valuable resource for researchers and drug development professionals.

References

- Giang, Y. T., et al. (2023).

- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236–2249.

-

SpectraBase. 4-(3'-PIPERIDINYL)-PYRIDINE. Available at: [Link]

-

U.S. Environmental Protection Agency. Aminopyridines. Available at: [Link]

- Lunn, G. H., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry, 53(20), 7349–7364.

- U.S. Patent 7,084,277 B2. (2006).

-

PubChem. 4-(piperidin-1-yl)pyridin-3-amine. Available at: [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

-

Wikipedia. 4-Aminopyridine. Available at: [Link]

-

Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Available at: [Link]

-

NIST WebBook. 4-Aminopyridine. Available at: [Link]

-

Wikipedia. 4-Piperidone. Available at: [Link]

-

ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Available at: [Link]

-

NIH National Library of Medicine. A Highly Divergent Synthesis of 3-Aminotetrahydropyridines. Available at: [Link]

- U.S. Patent 3,946,022. (1976).

-

Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Available at: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

-

ChemBK. 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Available at: [Link]

- Sobarzo-Sánchez, E., et al. (2004). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 42(10), 896-900.

-

The Royal Society of Chemistry. Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. Available at: [Link]

- U.S. Patent 7,176,316 B2. (2007).

-

ACS Publications. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Available at: [Link]

-

NIST WebBook. Piperidine. Available at: [Link]

-

ResearchGate. The ¹H and ¹³C NMR spectrums of 4a. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PubChem. 1-(4-Pyridyl)piperazine. Available at: [Link]

-

NIH National Library of Medicine. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

-

ChemSrc. N-(1-phenethylpiperidin-4-ylidene)pyridin-3-amine. Available at: [Link]

-

Heterocycles. SYNTHESIS OF 2-(3-IMINOISOINDOLIN-1-YLIDENE)CARBOXYLATE DERIVATIVES BY REACTIONS OF ESTER MAGNESIUM ENOLATES WITH PHTHALONITRILE. Available at: [Link]

-

ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

-

American Elements. Fluorinated Building Blocks. Available at: [Link]

- Google Patents. CA3029305A1 - 2-(piperidin-1-yl)-pyrimidin-4(3h)-ones useful as tankyrase inhibitors.

-

ACS Publications. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available at: [Link]

-

PubChem. 2-Aminopyridine. Available at: [Link]

Sources

- 1. 52311-36-1|4-(Piperidin-1-yl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-(piperidin-1-yl)pyridin-3-amine (C10H15N3) [pubchemlite.lcsb.uni.lu]

- 7. Piperidin-4-yl-pyridin-3-yl-amine CAS#: 63260-35-5 [m.chemicalbook.com]

An In-Depth Technical Guide to the Predicted ADME Properties of 4-(Piperidin-1-yl)pyridin-3-amine

This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, Excretion (ADME) and toxicity properties of the novel chemical entity, 4-(Piperidin-1-yl)pyridin-3-amine. In the absence of extensive empirical data for this specific molecule, this document leverages established in silico predictive models and structure-activity relationships derived from its core chemical moieties—a piperidine ring and a pyridin-3-amine scaffold. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making, guide experimental design, and anticipate the pharmacokinetic profile of this compound.

Introduction: The Critical Role of ADME in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties. A molecule's ADME profile dictates its concentration and persistence in the body, which are critical determinants of its efficacy and safety. Early and accurate prediction of these properties is therefore paramount to de-risk drug development programs, saving considerable time and resources.[1]

This guide focuses on 4-(Piperidin-1-yl)pyridin-3-amine, a compound of interest due to its structural motifs that are prevalent in many biologically active molecules. The piperidine scaffold is a common feature in numerous approved drugs, while the aminopyridine core is also a key pharmacophore.[2][3] Understanding the interplay of these structural features is key to predicting the overall ADME profile of the molecule.

Molecular and Physicochemical Properties: The Foundation of ADME

The fundamental physicochemical properties of a molecule are the primary determinants of its ADME characteristics. For 4-(Piperidin-1-yl)pyridin-3-amine, these properties are predicted as follows:

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ | [4] |

| Molecular Weight | 177.25 g/mol | [4] |

| logP (Octanol/Water Partition Coefficient) | 1.5 (estimated) | |

| Topological Polar Surface Area (TPSA) | 42.3 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

These properties are crucial for evaluating the "drug-likeness" of a compound, often assessed using frameworks like Lipinski's Rule of Five.[5][6]

Lipinski's Rule of Five: A "Rule of Thumb" for Oral Bioavailability

Lipinski's Rule of Five provides a set of simple molecular descriptors that can predict the likelihood of a compound being orally bioavailable.[7] The rules are:

-

Molecular weight ≤ 500 Daltons

-

logP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

Analysis of 4-(Piperidin-1-yl)pyridin-3-amine:

Based on the predicted physicochemical properties, 4-(Piperidin-1-yl)pyridin-3-amine adheres to all of Lipinski's rules, suggesting a high probability of good oral absorption.[8]

Predicted ADME Profile

The following sections detail the predicted ADME properties of 4-(Piperidin-1-yl)pyridin-3-amine, based on its structural features and data from analogous compounds.

Absorption

Good oral absorption is a desirable characteristic for many drug candidates. The low molecular weight and adherence to Lipinski's Rule of Five suggest that 4-(Piperidin-1-yl)pyridin-3-amine is likely to be well-absorbed.

-

Solubility: The presence of nitrogen atoms in both the piperidine and pyridine rings suggests that the compound will have a degree of aqueous solubility, which is favorable for dissolution in the gastrointestinal tract. Piperidine itself is miscible with water.

-

Permeability: The predicted logP of 1.5 indicates a balance between lipophilicity and hydrophilicity, which is often optimal for passive diffusion across the intestinal membrane.

Distribution

Once absorbed, a drug's distribution throughout the body is influenced by its binding to plasma proteins and its ability to penetrate various tissues.

-

Plasma Protein Binding (PPB): The extent of PPB is difficult to predict from structure alone. However, compounds with moderate lipophilicity often exhibit moderate plasma protein binding. High PPB can limit the free fraction of the drug available to exert its pharmacological effect.

-

Volume of Distribution (Vd): The basic nitrogen atoms in the molecule are likely to be protonated at physiological pH, which can lead to sequestration in acidic tissues and a larger volume of distribution.

Metabolism

The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. The metabolism of 4-(Piperidin-1-yl)pyridin-3-amine is likely to involve the following pathways:

-

Cytochrome P450 (CYP) Enzymes: The piperidine and pyridine rings are potential sites for oxidation by CYP enzymes. N-dealkylation of the piperidine ring is a common metabolic pathway for piperidine-containing compounds.

-

Phase II Conjugation: The primary amine on the pyridine ring is a potential site for conjugation reactions, such as glucuronidation or sulfation.

The following diagram illustrates the potential metabolic pathways:

Figure 1: Potential Metabolic Pathways

Excretion

The primary routes of excretion for small molecule drugs are renal (urine) and biliary (feces). The relatively polar nature of the parent compound and its potential metabolites suggests that renal excretion is likely to be a significant pathway.

Predicted Toxicity

Early assessment of potential toxicity is crucial. In silico models can predict a range of toxicities based on structural alerts and comparisons to known toxic compounds.[9][10]

-

hERG Inhibition: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery, as its inhibition can lead to life-threatening cardiac arrhythmias.[11] The potential for hERG inhibition by 4-(Piperidin-1-yl)pyridin-3-amine should be evaluated.

-

Genotoxicity: The aminopyridine moiety is not a common structural alert for mutagenicity. However, in silico models and subsequent experimental assays are necessary to confirm the absence of genotoxic potential.

-

Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. In silico models can provide an initial assessment of hepatotoxicity risk.

Experimental Validation: A Self-Validating System

While in silico predictions are invaluable for early-stage assessment, experimental validation is essential to confirm the predicted ADME properties.[12] The following is a proposed workflow for the experimental characterization of 4-(Piperidin-1-yl)pyridin-3-amine.

Figure 2: Experimental ADME Workflow

Experimental Protocols

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[13][14]

Protocol:

-

A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[15]

-

The donor wells are filled with a solution of the test compound in a buffer at a specific pH.

-

The acceptor plate, containing buffer, is placed in contact with the filter plate.

-

The assembly is incubated for a defined period (e.g., 4-16 hours).[16]

-

The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

-

The permeability coefficient (Pe) is calculated.

The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a more biologically relevant model of the intestinal barrier.[17][18]

Protocol:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.

-

The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Samples are taken from the opposite side at various time points.

-

The concentration of the compound is determined by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to assess the potential for active efflux.[18]

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of CYP enzymes.

Protocol:

-

The test compound is incubated with liver microsomes (from human or other species) and NADPH (a cofactor for CYP enzymes) at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

The potential for a compound to inhibit the hERG channel is a critical safety assessment.[19]

Protocol:

-

A cell line stably expressing the hERG channel is used.

-

The whole-cell patch-clamp technique is employed to measure the hERG potassium current.

-

The cells are exposed to increasing concentrations of the test compound.

-

The inhibition of the hERG current is measured, and the IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined.[20]

Conclusion

The in silico analysis of 4-(Piperidin-1-yl)pyridin-3-amine suggests that it possesses several favorable ADME properties, including good predicted oral absorption and a molecular size and polarity that are within the range of typical orally administered drugs. The predicted metabolic pathways involve common routes of biotransformation. However, potential liabilities, such as hERG inhibition and the potential for drug-drug interactions via CYP enzyme inhibition, must be carefully evaluated experimentally. The experimental workflow and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this molecule's ADME profile, enabling a data-driven approach to its further development.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

-

SCFBio-IITD. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

-

Frimayanti, N., Nasution, M. R., & Syah, A. F. (2023). In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent against Staphylococcus aureus. Pharmacy Education, 23(4), 1-6. [Link]

-

PubChem. (n.d.). 4-(piperidin-1-yl)pyridin-3-amine. Retrieved from [Link]

-

ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]

-

PubChem. (n.d.). 4-[(3S)-3-aminopiperidin-1-yl]pyridin-3-amine. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Retrieved from [Link]

-

PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., Al-Ghamdi, M. A., Osman, H., & Al-Agamy, M. H. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of King Saud University - Science, 33(4), 101416. [Link]

-

Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) in silico Design, ADME Prediction, Molecular Docking, Synthesis of Novel Triazoles, Indazoles & Aminopyridines and in vitro Evaluation of Antitubercular Activity. [Link]

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Jean, L., & Rochais, C. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 200, 112290. [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety. Retrieved from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-